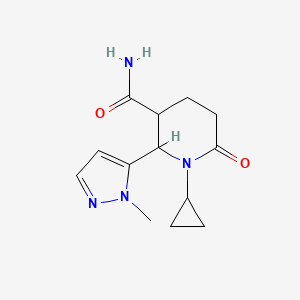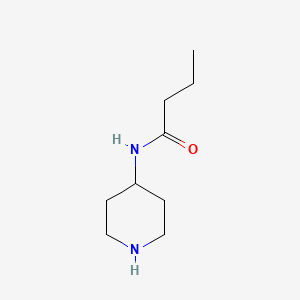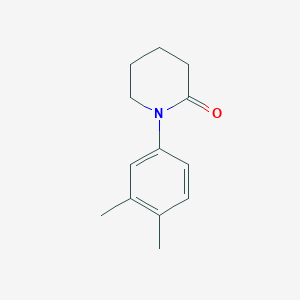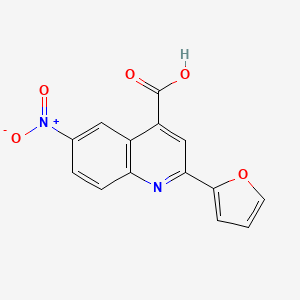![molecular formula C7H7ClN2O4S B15260152 (2E)-3-[5-(Chlorosulfonyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B15260152.png)
(2E)-3-[5-(Chlorosulfonyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[5-(Chlorosulfonyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chlorosulfonyl group attached to the pyrazole ring, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(Chlorosulfonyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorosulfonation of a pyrazole derivative followed by the introduction of the prop-2-enoic acid moiety. The reaction conditions often include the use of chlorosulfonic acid as a reagent and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorosulfonation processes, where the pyrazole derivative is treated with chlorosulfonic acid in the presence of a catalyst. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(Chlorosulfonyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or other functional groups.
Substitution: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as triethylamine and are carried out in solvents like dichloromethane.
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
(2E)-3-[5-(Chlorosulfonyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(Chlorosulfonyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This interaction can disrupt normal cellular processes and result in various biological effects. The exact pathways and targets are still under investigation, but the compound’s reactivity suggests it may interfere with key biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[5-(Methylsulfonyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid: Similar structure but with a methylsulfonyl group instead of a chlorosulfonyl group.
(2E)-3-[5-(Nitrosulfonyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid: Contains a nitrosulfonyl group, which imparts different reactivity.
Uniqueness
The presence of the chlorosulfonyl group in (2E)-3-[5-(Chlorosulfonyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid makes it unique compared to its analogs. This group enhances the compound’s reactivity and allows for a broader range of chemical modifications, making it a valuable tool in synthetic chemistry and research.
Properties
Molecular Formula |
C7H7ClN2O4S |
|---|---|
Molecular Weight |
250.66 g/mol |
IUPAC Name |
(E)-3-(5-chlorosulfonyl-1-methylpyrazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H7ClN2O4S/c1-10-7(15(8,13)14)5(4-9-10)2-3-6(11)12/h2-4H,1H3,(H,11,12)/b3-2+ |
InChI Key |
MRNJKQFBEWWDAB-NSCUHMNNSA-N |
Isomeric SMILES |
CN1C(=C(C=N1)/C=C/C(=O)O)S(=O)(=O)Cl |
Canonical SMILES |
CN1C(=C(C=N1)C=CC(=O)O)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B15260073.png)

![{[1-(Bromomethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B15260087.png)
![2-(2-[(2-Methoxyphenyl)sulfanyl]ethyl)piperidine](/img/structure/B15260095.png)


![4-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B15260118.png)


![1-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)-2-methylpropan-2-ol](/img/structure/B15260137.png)




